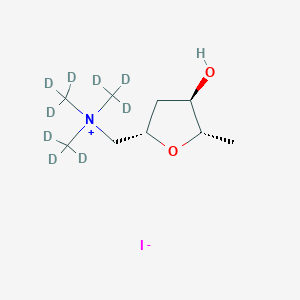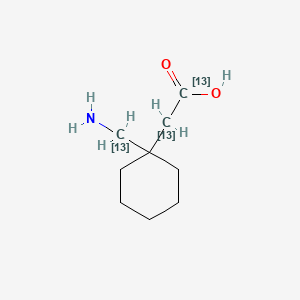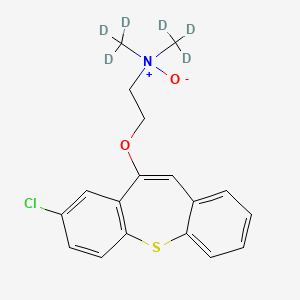
Ganglioside GD3 (disodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ganglioside GD3 (disodium salt) is a glycosphingolipid that contains two sialic acid residues. It is a member of the ganglioside family, which are complex lipids found predominantly in the nervous system. Gangliosides play crucial roles in cell-cell communication, cell signaling, and modulation of membrane proteins and ion channels . Ganglioside GD3 is particularly notable for its involvement in various biological processes, including apoptosis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases . The synthetic route typically includes the following steps:
Formation of Lactosylceramide: This is achieved through the glycosylation of ceramide with lactose.
Addition of Sialic Acid Residues: Sialyltransferases catalyze the transfer of sialic acid residues to lactosylceramide, forming ganglioside GD3.
Industrial Production Methods: Industrial production of ganglioside GD3 often involves extraction from natural sources, such as bovine brain, followed by purification processes. The compound is then converted to its disodium salt form for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Ganglioside GD3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, affecting the compound’s biological activity.
Reduction: Reduction reactions can alter the ceramide backbone, impacting the overall structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized sialic acid derivatives, while reduction can produce modified ceramide structures .
Scientific Research Applications
Ganglioside GD3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosphingolipid chemistry and biosynthesis.
Biology: Plays a role in cell signaling, apoptosis, and cell proliferation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting melanoma cells.
Industry: Utilized in the development of therapeutic agents and as a biochemical research tool.
Mechanism of Action
Ganglioside GD3 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in certain cancer cells by disrupting mitochondrial membrane potential and activating caspase enzymes.
Cell Signaling: It interacts with cell surface receptors and modulates signaling pathways involved in cell proliferation and survival.
Immune Modulation: Ganglioside GD3 can influence immune responses by affecting the function of antigen-presenting cells and T cells.
Comparison with Similar Compounds
Ganglioside GD3 is unique among gangliosides due to its specific structure and biological activities. Similar compounds include:
Properties
Molecular Formula |
C70H123N3Na2O29 |
|---|---|
Molecular Weight |
1516.7 g/mol |
IUPAC Name |
disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 |
InChI Key |
LGRBZCLULGFXOD-DQMMGUQESA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



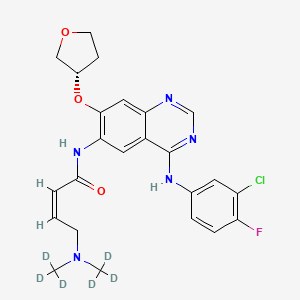

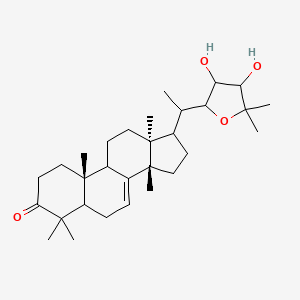
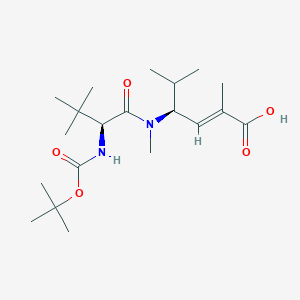
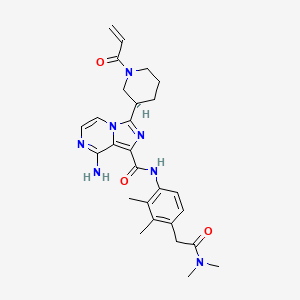
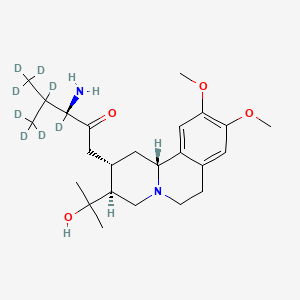
![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)
